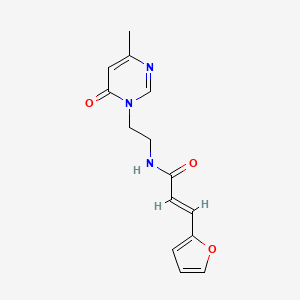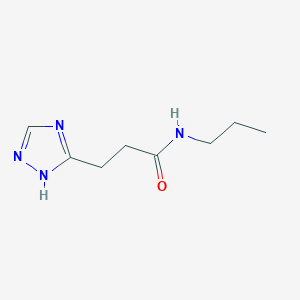
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. MMBO is a synthetic compound that belongs to the family of oxoacids.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its versatility in different laboratory experiments. It can be used in various assays to study the effects of different compounds on cancer cells, fungi, and bacteria. However, one of the limitations of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its high cost, which may limit its use in some research studies.
Orientations Futures
There are several future directions for 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid research. One direction is to further investigate its potential as a diagnostic tool for cancer. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, antifungal, and antibacterial effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its effects on the body.
Conclusion
In conclusion, 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is synthesized using a multistep process that involves the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate to form 4-methylphenyl-2-bromo-4-oxobutanoate. This intermediate is then reacted with morpholine and sodium ethoxide to form 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13-2-4-14(5-3-13)16(20)12-15(17(21)22)18-6-7-19-8-10-23-11-9-19/h2-5,15,18H,6-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLWWYEJCKKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2383562.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2383563.png)


![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)